molecular formula C35H26Cl3N5O4 B15009342 N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

Cat. No.: B15009342
M. Wt: 687.0 g/mol
InChI Key: UPVXWCMHDKQKJH-YUMHPJSZSA-N
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Description

“N-[(4Z)-4-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE” is a complex organic compound that features multiple functional groups, including a pyrazole ring, a phthalimide moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 4-(diethylamino)benzaldehyde, 2,4,6-trichlorophenylhydrazine, and phthalic anhydride. The key steps in the synthesis could involve:

    Condensation Reaction: Formation of the pyrazole ring through the condensation of 4-(diethylamino)benzaldehyde with 2,4,6-trichlorophenylhydrazine.

    Cyclization: Cyclization of the intermediate to form the pyrazole ring.

    Amidation: Reaction of the pyrazole intermediate with phthalic anhydride to form the final benzamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The diethylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl groups in the pyrazole and benzamide moieties can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, depending on its mechanism of action.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical processes. Its unique structure might impart desirable properties to materials or facilitate specific reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4Z)-4-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE
  • **N-[(4Z)-4-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it might exhibit different reactivity, biological activity, or physical properties due to the presence of the diethylamino group and the specific arrangement of its functional groups.

Properties

Molecular Formula

C35H26Cl3N5O4

Molecular Weight

687.0 g/mol

IUPAC Name

N-[(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]-3-(1,3-dioxoisoindol-2-yl)benzamide

InChI

InChI=1S/C35H26Cl3N5O4/c1-3-41(4-2)23-14-12-20(13-15-23)16-27-31(40-43(35(27)47)30-28(37)18-22(36)19-29(30)38)39-32(44)21-8-7-9-24(17-21)42-33(45)25-10-5-6-11-26(25)34(42)46/h5-19H,3-4H2,1-2H3,(H,39,40,44)/b27-16-

InChI Key

UPVXWCMHDKQKJH-YUMHPJSZSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=C(C=C(C=C3Cl)Cl)Cl)NC(=O)C4=CC(=CC=C4)N5C(=O)C6=CC=CC=C6C5=O

Origin of Product

United States

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